![molecular formula C10H12O4S B1357009 Diethyl thiophene-3,4-dicarboxylate CAS No. 53229-47-3](/img/structure/B1357009.png)
Diethyl thiophene-3,4-dicarboxylate
Overview
Description
Diethyl thiophene-3,4-dicarboxylate is a 3,4-pyrrole dicarboxylic diester . It has been prepared by the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate and confirmed by IR, NMR, and mass spectra .
Synthesis Analysis
The synthesis of Diethyl thiophene-3,4-dicarboxylate involves the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane . This reaction affords a mixture of the 2,3-dihydrothieno [3,4-b] [1,4]-dioxine-derivative and the 3-oxo-2,3-dihydrothiophene .Molecular Structure Analysis
The molecular structure of Diethyl thiophene-3,4-dicarboxylate has been analyzed using Single Crystal X-Ray Diffraction (SCXRD) and CHNSO analysis . The topography of the crystal is identified as SEM images of different magnifications .Chemical Reactions Analysis
The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane results in a mixture of the 2,3-dihydrothieno [3,4-b] [1,4]-dioxine-derivative and the 3-oxo-2,3-dihydrothiophene .Physical And Chemical Properties Analysis
The physical and chemical properties of Diethyl thiophene-3,4-dicarboxylate include a density of 1.2±0.1 g/cm3, boiling point of 287.6±0.0 °C at 760 mmHg, and a flash point of 82.2±0.0 °C .Scientific Research Applications
Synthesis of New Thieno[2,3-b]-Thiophene Derivatives
Diethyl thiophene-3,4-dicarboxylate is used in the synthesis of new thieno[2,3-b]-thiophene derivatives . These derivatives have been developed for different purposes in the pharmaceutical field and have been tested as potential antitumor, antiviral, antibiotic, antiglaucoma drugs, or as inhibitors of platelet aggregation .
Organic Electronic Materials
Dithieno[3,2-b:2′,3′-d]thiophene (DTT), a thiophene-fused molecule, has attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . Diethyl thiophene-3,4-dicarboxylate can be used in the synthesis of DTT .
Synthesis of Trisubstituted Pyrroles
Diethyl 3,4-pyrroledicarboxylate, a compound similar to Diethyl thiophene-3,4-dicarboxylate, is used in the synthesis of trisubstituted pyrroles . These pyrroles are used to prepare pyrrole copolymer soft actuators with reduced electrochemical creep and actuating strain .
Synthesis of Diethyl 3,4-bis (2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate
Diethyl thiophene-3,4-dicarboxylate is used in the synthesis of diethyl 3,4-bis (2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate . This compound has shown anti-diabetic properties .
Synthesis of Bis-heterocycles
Diethyl thiophene-3,4-dicarboxylate is used in the synthesis of bis-heterocycles . These compounds have received a great deal of attention, not only as model compounds for main chain polymers but also because many biologically active natural and synthetic products have molecular symmetry .
Synthesis of 3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl Derivatives
Diethyl thiophene-3,4-dicarboxylate is used in the synthesis of 3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl derivatives . These derivatives have potential applications in a wide variety of optical and electronic systems .
Mechanism of Action
Target of Action
Diethyl thiophene-3,4-dicarboxylate primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein tyrosine kinase that is often overexpressed in many types of cancers . The compound’s interaction with EGFR makes it a potential candidate for anti-cancer therapies .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its kinase activity . This inhibition disrupts the normal functioning of EGFR, leading to changes in the cellular processes that the receptor controls . The compound has shown potent inhibitory effects against both EGFR WT and EGFR T790M, with IC50 values of 0.28 and 5.02, respectively .
Result of Action
The compound’s action results in significant molecular and cellular effects. It has shown promising cytotoxicity against various cancer cell lines, including MCF-7, HepG-2, HCT-116, and A549 . In MCF-7 and A549 cells, the compound was found to be more effective than erlotinib, a standard anti-cancer drug .
Future Directions
properties
IUPAC Name |
diethyl thiophene-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-15-6-8(7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZOOQHKDLZCMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC=C1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480033 | |
Record name | Diethyl thiophene-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl thiophene-3,4-dicarboxylate | |
CAS RN |
53229-47-3 | |
Record name | Diethyl thiophene-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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